molecular formula C12H13NO3 B070931 methyl 4-ethoxy-1H-indole-2-carboxylate CAS No. 185212-25-3

methyl 4-ethoxy-1H-indole-2-carboxylate

Cat. No. B070931
M. Wt: 219.24 g/mol
InChI Key: VMNUFWQWKXLZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate involves various chemical reactions that enable the formation of its complex structure. Key methods include the use of relay catalysis for synthesizing related compounds and employing specific intermediates that facilitate the construction of the indole core with the desired functional groups attached. For instance, the synthesis of related indole derivatives from ethyl pyrrole-2-carboxylate showcases a strategy for constructing the indole nucleus, which could be adapted for methyl 4-ethoxy-1H-indole-2-carboxylate synthesis (Tani et al., 1996).

Molecular Structure Analysis

The molecular structure of methyl 4-ethoxy-1H-indole-2-carboxylate is characterized through spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These methods provide detailed information on the molecular vibrations, electronic nature, and the chemical environment of atoms within the molecule. Spectroscopic profiling of similar compounds reveals the distribution of electronic charges across the molecule and its reactivity towards various chemical reactions (Almutairi et al., 2017).

Chemical Reactions and Properties

Methyl 4-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. Alkylation and acylation reactions are particularly notable, allowing for the introduction of different functional groups that modify its chemical properties. For example, alkylation reactions with nucleophiles demonstrate the compound's reactivity and the influence of steric effects on its chemical behavior (Deberly et al., 1975).

Physical Properties Analysis

The physical properties of methyl 4-ethoxy-1H-indole-2-carboxylate, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for understanding its behavior in various solvents and conditions, impacting its application in synthetic reactions.

Chemical Properties Analysis

The chemical properties of methyl 4-ethoxy-1H-indole-2-carboxylate, including reactivity, stability, and interactions with other molecules, are critical for its application in organic synthesis. The compound's ability to participate in cycloaddition reactions, for example, showcases its utility in constructing complex molecular architectures (Rogness & Larock, 2009).

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes . They show various biologically vital properties .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Synthesis of Alkaloids

    • Summary of Application : Indole derivatives are used in the synthesis of selected alkaloids .
    • Results or Outcomes : The results have shown that indole derivatives can be effectively used in the synthesis of selected alkaloids .
  • Preparation of Anticancer Immunomodulators

    • Summary of Application : Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Preparation of Cytotoxic Agents

    • Summary of Application : Indole derivatives are used in the preparation of cytotoxic agents against multidrug-resistant cancer cells .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Synthesis of Alkaloids

    • Summary of Application : Indole derivatives are used in the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
    • Results or Outcomes : The results have shown that indole derivatives can be effectively used in the synthesis of selected alkaloids .
  • Preparation of Renieramycin G Analogs

    • Summary of Application : Indole derivatives are used in the stereoselective preparation of renieramycin G analogs .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Preparation of Tryptophan Dioxygenase Inhibitors

    • Summary of Application : Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Preparation of Inhibitors for β-Tryptase

    • Summary of Application : Indole derivatives are used in the preparation of inhibitors for β-tryptase .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Preparation of Antibacterial Agents

    • Summary of Application : Indole derivatives are used in the preparation of antibacterial agents .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Preparation of CB2 Cannabinoid Receptor Ligands

    • Summary of Application : Indole derivatives are used in the preparation of CB2 cannabinoid receptor ligands .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Preparation of Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Summary of Application : Indole derivatives are used in the preparation of inhibitors of hepatitis C virus NS5B polymerase .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .
  • Preparation of Inhibitors with Histamine H1-Blocking Activity

    • Summary of Application : Indole derivatives are used in the preparation of inhibitors with histamine H1-blocking activity .
    • Results or Outcomes : The results have shown that indole derivatives can be effective in treating various types of disorders in the human body .

Safety And Hazards

Methyl 4-ethoxy-1H-indole-2-carboxylate is classified as an irritant . Other safety and hazard information is not directly available from the search results.

properties

IUPAC Name

methyl 4-ethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNUFWQWKXLZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-ethoxy-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Methyl 2-azido-3-(2-ethoxyphenyl)propenoate (2.061 g, 10 mmol) was suspended in toluene (500 ml) and the mixture was refluxed for three hours and then maintained at room temperature overnight. The solids were collected by filtration in order to give the desired product in the form of a yellow solid.
Name
Methyl 2-azido-3-(2-ethoxyphenyl)propenoate
Quantity
2.061 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.